9-Keto Travoprost

Prostaglandin receptor Oxidative degradation Structure-activity relationship

9-Keto Travoprost (9-keto Fluprostenol isopropyl ester, CAS: 1219032-18-4) is the 9-oxo derivative of Travoprost, a widely prescribed FP prostaglandin receptor agonist for glaucoma management. Unlike the parent compound which functions as a selective FP receptor agonist prodrug, 9-Keto Travoprost is characterized by oxidation at the C-9 position, generating a ketone group that structurally mimics prostaglandin E2 (PGE2) and confers anticipated EP receptor agonist activity.

Molecular Formula C26H33F3O6
Molecular Weight 498.5 g/mol
Cat. No. B595657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Keto Travoprost
SynonymsFluprostenol Prostaglandin E2
Molecular FormulaC26H33F3O6
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1
InChIKeyOKXNVRDMSRTJEN-FFKVAXMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





9-Keto Travoprost | Travoprost Oxidative Impurity and EP Receptor Agonist for Analytical Development


9-Keto Travoprost (9-keto Fluprostenol isopropyl ester, CAS: 1219032-18-4) is the 9-oxo derivative of Travoprost, a widely prescribed FP prostaglandin receptor agonist for glaucoma management [1]. Unlike the parent compound which functions as a selective FP receptor agonist prodrug, 9-Keto Travoprost is characterized by oxidation at the C-9 position, generating a ketone group that structurally mimics prostaglandin E2 (PGE2) and confers anticipated EP receptor agonist activity . This compound is primarily utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Travoprost, and serves as a critical marker for oxidative degradation in stability studies [2].

Why 9-Keto Travoprost Cannot Be Substituted with Generic Travoprost or Fluprostenol


In-class substitution of 9-Keto Travoprost with the parent drug Travoprost or the free acid Fluprostenol is precluded by fundamental differences in molecular structure, receptor pharmacology, and intended application. The C-9 oxidation state is the critical differentiating feature: while Travoprost (fluprostenol isopropyl ester) and its active metabolite fluprostenol are selective FP receptor agonists with high affinity (Ki = 35-52 nM) [1], 9-Keto Travoprost contains a ketone at the C-9 position, shifting its predicted receptor profile toward EP receptors as a PGE2 analog . Furthermore, 9-Keto Travoprost is not a therapeutic agent but a process-related impurity and oxidative degradation marker [2], making it essential for analytical quality control and stability monitoring, roles that the parent compounds cannot fulfill. Substitution with a generic prostaglandin analog would invalidate regulatory compliance, compromise analytical accuracy, and confound pharmacological interpretation in endocrine or receptor profiling studies.

Quantitative Differentiation Evidence for 9-Keto Travoprost Against Closest Analogs


Structural Basis for Divergent Receptor Pharmacology: C-9 Oxidation Shifts Selectivity

The defining structural difference between 9-Keto Travoprost and its parent compounds lies in the oxidation state at C-9. Travoprost (Fluprostenol isopropyl ester) and its active metabolite Fluprostenol possess a hydroxyl group at C-9, which is critical for high-affinity FP receptor binding. In contrast, 9-Keto Travoprost features a ketone at C-9, a modification that transforms the molecule into a structural analog of prostaglandin E2 (PGE2) . This alteration is anticipated to confer strong affinity for EP receptors rather than FP receptors . While no published pharmacology data exist for 9-Keto Travoprost specifically, the parent FP agonist Travoprost acid exhibits Ki = 35 ± 5 nM at the FP receptor and sub-micromolar affinity for EP receptors [1], and the predicted EP shift for the 9-keto derivative represents a fundamental receptor selectivity divergence that cannot be achieved with the parent compound. The difference in C-9 oxidation state also defines its utility as a distinct analytical marker for oxidative degradation pathways [2].

Prostaglandin receptor Oxidative degradation Structure-activity relationship EP receptor agonist

Receptor Selectivity Profile Shift: FP vs. EP Agonism

Published data for the parent compound Travoprost acid (Fluprostenol) demonstrate high affinity and selectivity for the FP receptor (Ki = 35 ± 5 nM) with minimal affinity for EP receptor subtypes: EP1 (Ki = 9,540 nM), EP3 (Ki = 3,501 nM), and EP4 (Ki = 41,000 nM) [1]. In contrast, 9-Keto Travoprost, due to its structural resemblance to PGE2, is anticipated to exhibit strong affinity for EP receptors and function as an EP receptor agonist . Although direct binding data for 9-Keto Travoprost have not been published to date , the class-level inference based on the C-9 oxidation of prostaglandin analogs (conversion of F-series to E-series compounds in biological systems) suggests a fundamental shift in receptor selectivity from FP-predominant to EP-predominant pharmacology . This anticipated divergence in receptor profile distinguishes 9-Keto Travoprost from all FP-selective ocular hypotensive prostaglandin analogs, including the free acids of Latanoprost (FP Ki = 98 nM) and Bimatoprost (FP Ki = 59 nM) [2].

FP receptor EP receptor Prostanoid receptor Receptor selectivity

Oxidative Degradation Impurity Profile in Travoprost Drug Substance

9-Keto Travoprost is identified as an oxidative degradation impurity of Travoprost, formed by oxidation at the C-9 position of the parent molecule [1]. Unlike process impurities that are introduced during synthesis, this compound serves as a stability-indicating marker for oxidative stress conditions. In contrast, related analogs such as Latanoprost and Bimatoprost, while sharing similar FP receptor pharmacology, do not produce an identical 9-keto impurity profile due to differences in their core structures (Latanoprost lacks the m-trifluoromethylphenoxy ring; Bimatoprost is an amide rather than an ester) [2]. The specific retention time, mass spectrometric fragmentation pattern, and chromatographic behavior of 9-Keto Travoprost are distinct from those of the parent Travoprost and other prostaglandin analogs [3], enabling its use as a specific marker for Travoprost oxidative degradation. The compound is provided with detailed characterization data compliant with regulatory guidelines for ANDA submissions [4].

Pharmaceutical impurity Oxidative degradation Stability indicating method Quality control

Analytical Reference Standard with Regulatory-Compliant Characterization

9-Keto Travoprost is supplied as a fully characterized reference standard with comprehensive analytical data packages, including certificate of analysis, HPLC purity (typically ≥95%), NMR, and mass spectrometry confirmation [1]. This level of characterization meets the requirements for analytical method development, method validation (AMV), and quality control applications in support of Abbreviated New Drug Applications (ANDA) for generic Travoprost [2]. In contrast, non-certified or research-grade prostaglandin analogs may lack the rigorous characterization and documentation necessary for regulatory submissions. The availability of 9-Keto Travoprost as a pharmacopeial-traceable standard (traceable to USP or EP upon request) further distinguishes it from general-purpose prostaglandin research reagents [3]. Solubility data for formulation development indicate solubility in DMF (30 mg/mL), DMSO (20 mg/mL), and Ethanol (25 mg/mL) .

Reference standard Method validation ANDA GMP

High-Value Procurement Scenarios for 9-Keto Travoprost in Analytical and Pharmacological Workflows


Stability-Indicating Method Development for Travoprost ANDA Submissions

9-Keto Travoprost serves as a critical oxidative degradation marker for developing and validating stability-indicating HPLC or UPLC methods required for ANDA submissions. Its distinct chromatographic retention time and mass spectral signature enable accurate quantification of oxidative degradation in Travoprost drug substance and finished ophthalmic solution under ICH stress conditions [1]. The use of a fully characterized reference standard with CoA and regulatory-compliant documentation ensures method robustness and acceptance by regulatory agencies [2].

EP Receptor Agonist Tool for Endocrine and Inflammation Signaling Studies

As a structural analog of PGE2 and a predicted EP receptor agonist, 9-Keto Travoprost enables investigation of EP receptor-mediated signaling pathways in endocrine, inflammatory, or reproductive biology contexts . Unlike FP-selective analogs (e.g., Travoprost acid, Latanoprost acid) which are optimized for ocular hypotensive efficacy, 9-Keto Travoprost provides a distinct pharmacological tool for dissecting EP receptor subtype contributions where FP receptor activity would confound interpretation [3].

Process Control and Quality Assurance in Travoprost API Manufacturing

In commercial production of Travoprost active pharmaceutical ingredient (API), 9-Keto Travoprost is employed as a reference standard to monitor and control oxidative degradation during synthesis and storage. Its presence and levels directly impact product specifications and must be included in purification studies, acceptance limits, and validated analytical methods [4]. Early monitoring with authenticated 9-Keto Travoprost facilitates risk mitigation during development and manufacturing [5].

Comparative Prostanoid Receptor Profiling Across FP and EP Subtypes

Researchers conducting comprehensive prostanoid receptor selectivity panels require 9-Keto Travoprost as a representative EP-biased comparator. While Travoprost acid demonstrates high FP selectivity (Ki = 35 nM) with minimal EP affinity (EP1 Ki = 9,540 nM) [6], the 9-keto derivative is anticipated to show inverse selectivity favoring EP receptors, enabling direct comparison of FP versus EP pharmacology within a conserved core scaffold .

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